molecular formula C9H10N2O3S B8687996 5-Methoxy-2-sulfamoyl-1H-indole

5-Methoxy-2-sulfamoyl-1H-indole

Cat. No.: B8687996
M. Wt: 226.25 g/mol
InChI Key: ZRYYCTSRCVQELV-UHFFFAOYSA-N
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Description

5-Methoxy-2-sulfamoyl-1H-indole is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a 5-methoxyindole scaffold, a structure recognized as a privileged scaffold in medicinal chemistry due to its widespread presence in bioactive molecules . The core indole structure is known to confer diverse biological activities, including potential antiviral, anti-inflammatory, and anticancer properties, making it a valuable template for developing new therapeutic agents . The specific substitution pattern on this molecule, combining an electron-donating methoxy group at the 5-position with a sulfamoyl moiety at the 2-position, is engineered to facilitate Structure-Activity Relationship (SAR) studies. Researchers can utilize this compound to explore its interactions with various biological targets, particularly in screening campaigns for novel anti-infective and anti-proliferative agents . The sulfamoyl group is a key functional group of interest in medicinal chemistry, often used to modulate properties such as solubility, bioavailability, and binding affinity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-methoxy-1H-indole-2-sulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-14-7-2-3-8-6(4-7)5-9(11-8)15(10,12)13/h2-5,11H,1H3,(H2,10,12,13)

InChI Key

ZRYYCTSRCVQELV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the indole scaffold significantly influences physicochemical and biological properties:

  • Position 1 () : 5-Fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole has a sulfonyl group at position 1. Substituents at position 1 often sterically hinder N-H participation in hydrogen bonding, reducing interactions with biological targets .
  • Position 3 () : Compounds like 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde () feature substituents at position 3, which may enhance steric bulk but lack the hydrogen-bonding capacity of sulfamoyl .

Substituent Type Effects

Substituent Type Example Compound Key Properties
Sulfamoyl (-SO₂NH₂) 5-Methoxy-2-sulfamoyl-1H-indole High polarity, hydrogen-bond donor/acceptor, moderate acidity (pKa ~10-12)
Sulfonyl (-SO₂R) 5-Fluoro-1-tosyl-1H-indole () Less polar than sulfamoyl; no H-bond donation. MP: 111–112°C
Carboxylate (-COOR) Ethyl 5-methoxyindole-2-carboxylate () Hydrolyzable ester; increased lipophilicity vs. sulfamoyl
Methoxy (-OCH₃) 5-Methoxy-3-methyl-1H-indole () Electron-donating; enhances aromatic π-electron density

Physicochemical and Structural Insights

  • Crystallography : Indole derivatives with bulky substituents (e.g., ) exhibit bent molecular geometries, impacting packing efficiency. The sulfamoyl group’s planar structure may promote tighter crystal packing compared to esters or sulfonates .
  • Solubility : Sulfamoyl’s polarity likely enhances aqueous solubility vs. methyl or methoxy-substituted indoles (e.g., 5-Methoxy-3-methyl-1H-indole, ) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Methoxy-2-sulfamoyl-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Step 1 : Sulfamoylation of 5-methoxyindole precursors using sulfamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Step 2 : Catalytic optimization with bases like triethylamine (TEA) to neutralize HCl byproducts.
  • Step 3 : Purification via column chromatography (e.g., silica gel, 70:30 ethyl acetate/hexane) to isolate the product.
  • Key Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 indole/sulfamoyl chloride), and solvent polarity.
  • Yield Optimization : Use of polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis to reduce reaction time .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., methoxy at C5, sulfamoyl at C2) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 257.0695).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software address them?

  • Challenges :

  • Crystal Twinning : Common in sulfonamide derivatives due to hydrogen bonding.
  • Data-to-Parameter Ratio : Aim for >10:1 to ensure refinement reliability.
    • Solutions :
  • SHELXL Refinement : Use of restraints for disordered methoxy/sulfamoyl groups.
  • Validation Tools : PLATON for symmetry checks and SHELXE for experimental phasing.
  • Example Data : R factor <0.05, wR factor <0.15, and mean σ(C–C) = 0.003 Å .

Q. How do structural modifications at the sulfamoyl or methoxy groups affect the compound’s biological activity?

  • Mechanistic Insights :

  • Sulfamoyl Group : Enhances hydrogen bonding with target enzymes (e.g., carbonic anhydrase).
  • Methoxy Group : Modulates lipophilicity, impacting membrane permeability (logP ~2.1).
    • Case Study : Replacement of methoxy with trifluoromethoxy () increases metabolic stability but reduces solubility .

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?

  • Conflict Resolution :

  • Comparative Analysis : Cross-reference 1^1H NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian09).
  • X-ray vs. NMR : Validate rotameric forms of sulfamoyl groups using crystallographic data .
  • Batch Reproducibility : Track solvent residues (e.g., DMF in ) via 13^13C NMR .

Key Citations

  • SHELX Applications : Critical for small-molecule refinement and high-throughput phasing .
  • Biological Pathways : Indole derivatives exhibit multi-target activity (e.g., enzyme inhibition, receptor modulation) .

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